molecular formula C8H10FNO2S2 B10915159 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine

1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine

Cat. No.: B10915159
M. Wt: 235.3 g/mol
InChI Key: ONKAEJDEHPNRSF-UHFFFAOYSA-N
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Description

1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine is a chemical compound featuring a pyrrolidine ring substituted with a sulfonyl group attached to a 5-fluorothiophene moiety

Properties

Molecular Formula

C8H10FNO2S2

Molecular Weight

235.3 g/mol

IUPAC Name

1-(5-fluorothiophen-2-yl)sulfonylpyrrolidine

InChI

InChI=1S/C8H10FNO2S2/c9-7-3-4-8(13-7)14(11,12)10-5-1-2-6-10/h3-4H,1-2,5-6H2

InChI Key

ONKAEJDEHPNRSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine typically involves the reaction of 5-fluorothiophene-2-sulfonyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The fluorine atom can enhance the compound’s binding affinity to certain biological targets, potentially leading to its bioactivity .

Comparison with Similar Compounds

  • 1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid
  • 1-[(5-Fluorothiophen-2-yl)sulfonyl]piperidine
  • 1-[(5-Methylthiophen-2-yl)sulfonyl]pyrrolidine-2-carboxylic acid

Comparison: 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .

Biological Activity

1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure

The compound can be described by the following chemical structure:

C9H10FNO2S\text{C}_9\text{H}_{10}\text{F}\text{N}\text{O}_2\text{S}

This structure indicates the presence of a pyrrolidine ring connected to a sulfonyl group and a fluorinated thiophene, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine exhibits antimicrobial activity against a range of bacterial strains. A study indicated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties , particularly against various cancer cell lines. It has been observed to induce apoptosis in cancer cells, potentially through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was quantified in several assays, demonstrating dose-dependent effects .

Immunosuppressive Effects

Another notable biological activity is its immunosuppressive effect , which could be beneficial in treating autoimmune diseases. The compound appears to modulate immune responses by inhibiting specific cytokine production, thus reducing inflammation .

The mechanisms underlying the biological activities of 1-[(5-Fluorothiophen-2-yl)sulfonyl]pyrrolidine are multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonyl group may interact with active sites of enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Apoptosis Induction : The compound's ability to trigger apoptosis in cancer cells is likely linked to mitochondrial dysfunction and the subsequent activation of caspases.
  • Cytokine Modulation : By affecting cytokine signaling pathways, the compound may alter immune cell function, leading to reduced inflammatory responses.

Case Studies

StudyFindingsReference
In vitro antibacterial studyInhibited growth of E. coli and S. aureus
Anticancer efficacy on breast cancer cellsInduced apoptosis and reduced cell viability
Immunosuppressive activity assessmentDecreased IL-6 and TNF-alpha production

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